molecular formula C15H13ClN2S B2585235 2-((4-Chlorobenzyl)thio)-1-methyl-1H-benzo[d]imidazole CAS No. 561026-39-9

2-((4-Chlorobenzyl)thio)-1-methyl-1H-benzo[d]imidazole

Cat. No.: B2585235
CAS No.: 561026-39-9
M. Wt: 288.79
InChI Key: DFYMYQVIXGVYLH-UHFFFAOYSA-N
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Description

2-((4-Chlorobenzyl)thio)-1-methyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. This particular compound features a 4-chlorobenzylthio group attached to the benzimidazole core, which can influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorobenzyl)thio)-1-methyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzyl chloride with 1-methyl-1H-benzo[d]imidazole-2-thiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorobenzyl)thio)-1-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((4-Chlorobenzyl)thio)-1-methyl-1H-benzo[d]imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-((4-Chlorobenzyl)thio)-1-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Chlorobenzyl)thio)-1H-benzo[d]imidazole
  • 2-((4-Chlorobenzyl)thio)-1-methyl-1H-benzo[d]imidazole
  • 2-((4-Chlorobenzyl)thio)-1-ethyl-1H-benzo[d]imidazole

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-chlorobenzylthio group and the methyl group on the benzimidazole core can result in distinct properties compared to other similar compounds .

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2S/c1-18-14-5-3-2-4-13(14)17-15(18)19-10-11-6-8-12(16)9-7-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYMYQVIXGVYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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